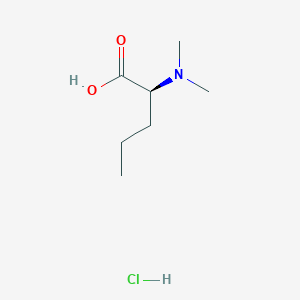

(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride”, commonly known as DMPP, is an organic compound that belongs to the class of amino acids. It has a molecular formula of C7H16ClNO2 and a molecular weight of 181.66 .

Physical And Chemical Properties Analysis

“(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride” is an oil at room temperature . It has a molecular weight of 181.66 . The compound is stored at a temperature of 4°C .科学的研究の応用

Generation of Structurally Diverse Libraries

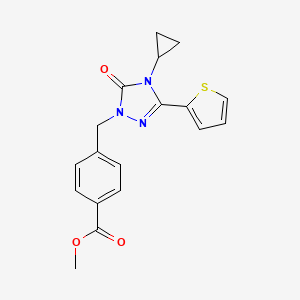

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, has been utilized as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This showcases the compound's role in facilitating the synthesis of a wide array of chemical entities, including dithiocarbamates, thioethers, and various azole derivatives, which could be pivotal for drug discovery and material science research (G. Roman, 2013).

Synthesis of Unsaturated Ketocarboxylic Acids

Research has demonstrated the synthesis of compounds like 2-(Dimethylaminomethyl)-3-ketobutane-1-carboxylic acid hydrochloride and 5-dimethylamino-3-ketopentane-1-carboxylic acid hydrochloride through the Mannich reaction. These syntheses are important for the production of antitumor substances, highlighting the chemical's potential in medicinal chemistry (M. Kinoshita, S. Umezawa, 1960).

Inhibition of Nitric Oxide Synthases

The derivatives of S-2-amino-5-azolylpentanoic acids related to L-ornithine have been explored as inhibitors of nitric oxide synthases (NOS), suggesting their potential in the development of therapeutic agents targeting various pathologies associated with NOS activity (S. Ulhaq et al., 1998).

Acid−Amide Intermolecular Hydrogen Bonding

Research on 2,2-dimethylbutynoic acid with a pyridone terminus has revealed its capability to form intermolecularly hydrogen-bonded dimers, providing insights into molecular recognition mechanisms that are fundamental in the design of new molecular assemblies for nanotechnology and materials science (P. Wash et al., 1997).

Preparation of Constituent Amino Acids in Toxins

The synthesis and resolution of L-2-amino-5-arylpentanoic acids, constituent amino acids in AM-toxins, demonstrate the chemical's role in the study of natural products and the potential for the development of novel bioactive compounds (Y. Shimohigashi et al., 1976).

Safety and Hazards

特性

IUPAC Name |

(2S)-2-(dimethylamino)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-5-6(7(9)10)8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLQIHMVMZWPPY-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)N(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(4-Benzylpiperazino)-3-nitrophenyl]methylene}malononitrile](/img/structure/B2581926.png)

![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2581931.png)

![ethyl 2-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2581934.png)

![5,6-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2581937.png)

![4-Hydrazino-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2581938.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2581942.png)

![2-{2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid](/img/structure/B2581943.png)